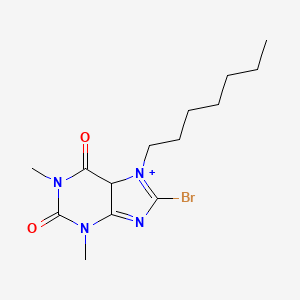
8-bromo-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C14H21BrN4O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the base purine structure. The bromination and alkylation steps are crucial in introducing the bromo and heptyl groups, respectively. Reaction conditions often require the use of strong bases and specific solvents to achieve the desired modifications.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromo and heptyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-bromo-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is studied for its potential biological activities. It may serve as a probe in studying enzyme interactions and cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 8-bromo-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The bromo group, in particular, can influence the binding affinity to enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
8-Bromo-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
8-Bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: Compared to similar compounds, 8-bromo-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its longer alkyl chain (heptyl group), which can affect its physical and chemical properties. This structural difference may lead to variations in reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
8-bromo-7-heptyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN4O2/c1-4-5-6-7-8-9-19-10-11(16-13(19)15)17(2)14(21)18(3)12(10)20/h10H,4-9H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPULXPUQDRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN4O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
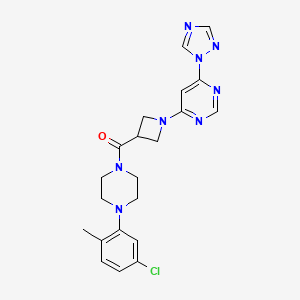

![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)
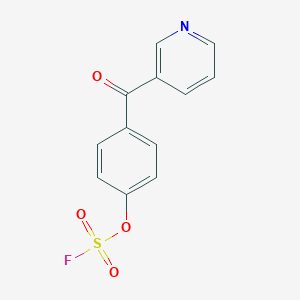
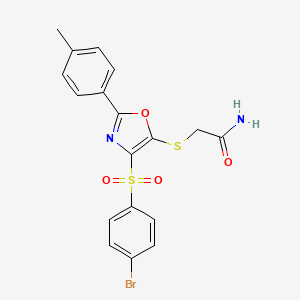
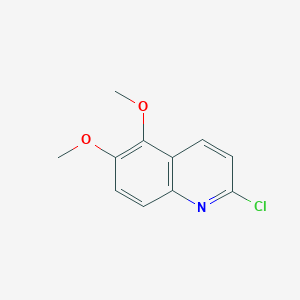
![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)
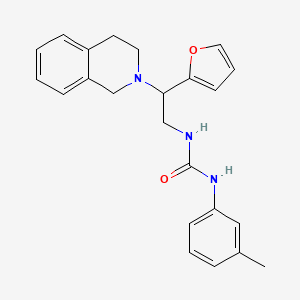
![8-(2-fluorophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870371.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)
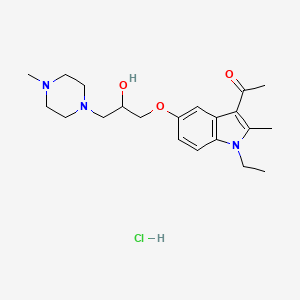
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)
